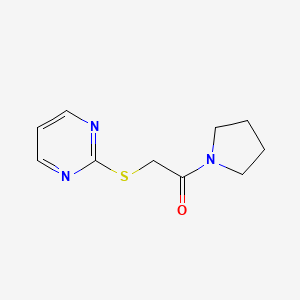

2-(Pyrimidin-2-ylthio)-1-(pyrrolidin-1-yl)ethanone

Descripción

Propiedades

IUPAC Name |

2-pyrimidin-2-ylsulfanyl-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3OS/c14-9(13-6-1-2-7-13)8-15-10-11-4-3-5-12-10/h3-5H,1-2,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWDRXOKJTYLWTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CSC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49729941 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrimidin-2-ylthio)-1-(pyrrolidin-1-yl)ethanone typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and an amidine.

Thioether Formation: The pyrimidine ring is then reacted with a thiol to form the thioether linkage.

Pyrrolidine Addition: Finally, the pyrrolidine ring is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

2-(Pyrimidin-2-ylthio)-1-(pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

Reduction: The pyrimidine ring can be reduced under specific conditions.

Substitution: The pyrrolidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced pyrimidine derivatives.

Substitution: Various substituted pyrrolidine derivatives.

Aplicaciones Científicas De Investigación

2-(Pyrimidin-2-ylthio)-1-(pyrrolidin-1-yl)ethanone has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Medicine: Investigated for its potential as a pharmaceutical agent.

Industry: Used in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2-(Pyrimidin-2-ylthio)-1-(pyrrolidin-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The thioether and pyrrolidine groups can interact with active sites, potentially inhibiting or modifying enzyme activity. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Table 1: Key Structural Analogues and Their Features

Analysis :

- Compared to oxadiazole-thione derivatives , the ethanone-pyrrolidine moiety may confer improved solubility due to the basic pyrrolidine nitrogen, which could enhance bioavailability.

- The absence of a thietan-ether or hydrazide group (as in ) may reduce metabolic instability associated with these functional groups.

Table 2: Antimicrobial Activity of Selected Analogues

Analysis :

- Pyrimidinylthio-acetohydrazide derivatives exhibit strong antimicrobial effects, particularly with electron-donating substituents (e.g., 4-hydroxyphenyl) enhancing activity .

- The target compound’s pyrrolidine group may modulate membrane permeability, but its biological profile remains unstudied.

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Analysis :

- The pyrrolidine group in the target compound likely increases basicity and solubility compared to non-amine-containing analogues.

- Higher molecular weight and LogP relative to 1-(pyrimidin-2-yl)ethanone suggest improved membrane permeability but reduced aqueous solubility .

Actividad Biológica

2-(Pyrimidin-2-ylthio)-1-(pyrrolidin-1-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article delves into its biological activity, summarizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C10H12N2OS

- Molecular Weight : 224.28 g/mol

This compound features a pyrimidine ring linked to a pyrrolidine moiety, contributing to its biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. A notable study reported that related compounds exhibited significant antiproliferative activity against various cancer cell lines, with an average IC50 of 13.4 nM against four different lines. The compound demonstrated strong inhibition of tubulin polymerization with an IC50 of 1.6 μM, indicating its potential as a vascular disrupting agent and its ability to induce G2/M cell cycle arrest and apoptosis via the mitochondrial pathway .

| Compound | IC50 (nM) | Mechanism of Action |

|---|---|---|

| This compound | 13.4 | Inhibition of tubulin polymerization |

| Related Compound 20 | 1.6 | Induction of G2/M arrest and apoptosis |

Antimicrobial Activity

The compound's derivatives have also been evaluated for their antimicrobial properties. Research indicates that certain pyrrolidine derivatives exhibit significant antibacterial and antifungal activities. For instance, compounds showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

Study on Antiproliferative Activity

In a comprehensive study published in PubMed, researchers synthesized a series of thieno[3,2-d]pyrimidin derivatives, including those based on the pyrrolidine structure. Compound 20 was particularly noted for its strong antiproliferative effects across multiple cancer cell lines, demonstrating that modifications in the structure can enhance biological activity .

SAR Analysis

Structure-activity relationship (SAR) studies have been conducted to identify key functional groups responsible for the biological effects observed in these compounds. The presence of specific substituents on the pyrimidine ring significantly influenced both anticancer and antimicrobial activities.

Q & A

Q. What are the established synthetic routes for 2-(Pyrimidin-2-ylthio)-1-(pyrrolidin-1-yl)ethanone?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrimidin-2-ylthio moiety and coupling it with a pyrrolidine derivative. For example, a pyrimidine thiol intermediate can be generated via nucleophilic substitution or thiolation reactions. Subsequent steps may involve alkylation or condensation with a pyrrolidine-containing electrophile. Reaction conditions such as solvent choice (e.g., ethanol or DMF), temperature control (reflux or room temperature), and catalysts (e.g., bases like K₂CO₃) are critical for optimizing yield and purity .

Q. Which analytical techniques are recommended for structural characterization of this compound?

- NMR spectroscopy (¹H, ¹³C) identifies proton and carbon environments, confirming substitution patterns.

- IR spectroscopy verifies functional groups like the carbonyl (C=O) and thioether (C-S) bonds.

- X-ray crystallography (using programs like SHELXL ) resolves 3D molecular geometry, bond lengths, and angles.

- Mass spectrometry determines molecular weight and fragmentation patterns .

Q. What preliminary biological activities have been reported for pyrimidinylthio-pyrrolidine derivatives?

Structural analogs demonstrate antimicrobial activity against bacterial and fungal strains, likely due to interactions with microbial enzymes or DNA. For example, pyrimidinylthio compounds inhibit enzymes like dihydrofolate reductase (DHFR) or topoisomerases . Initial screening using agar diffusion and broth dilution methods is recommended to assess potency relative to standard drugs (e.g., ceftriaxone) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

- Enzyme inhibition assays : Measure IC₅₀ values using purified enzymes (e.g., kinases, proteases) to identify target affinity.

- Receptor binding studies : Radioligand displacement assays or surface plasmon resonance (SPR) quantify binding to receptors like GPCRs or ion channels.

- Cellular pathway analysis : Transcriptomics/proteomics can reveal downstream effects, such as modulation of apoptosis or inflammation pathways .

Q. What strategies optimize structure-activity relationships (SAR) for enhanced selectivity?

- Substituent variation : Replace pyrrolidine with azepane or piperidine to alter steric/electronic effects. Fluorine or methyl groups on the pyrimidine ring can enhance lipophilicity or metabolic stability .

- Bioisosteric replacement : Swap the thioether group with sulfoxide/sulfone to evaluate impact on potency and pharmacokinetics.

- Pharmacophore modeling : Overlay active/inactive analogs to identify critical binding features .

Q. How can computational methods aid in understanding this compound’s properties?

- Molecular docking : Predict binding modes with targets (e.g., using AutoDock Vina) and validate with MD simulations.

- ADMET prediction : Tools like SwissADME estimate solubility, permeability, and cytochrome P450 interactions.

- DFT calculations : Analyze electronic properties (e.g., HOMO/LUMO) to correlate reactivity with biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.